Teleocidin B-1

Description

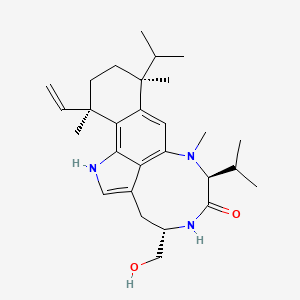

Structure

3D Structure

Properties

IUPAC Name |

(6S,9S,14S,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-VCJXGGRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241736 | |

| Record name | Teleocidin B-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95044-71-6 | |

| Record name | Teleocidin B-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095044716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidin B-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3CR2EV9W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of Teleocidin B 1

Elucidation of the Teleocidin B-1 Biosynthetic Gene Cluster (tle cluster)

The biosynthetic gene cluster responsible for teleocidin B production, known as the tle cluster, was identified in Streptomyces blastmyceticus. nih.govjst.go.jpdigitellinc.comnih.gov This discovery was significantly aided by similarities observed with the biosynthetic enzymes of lyngbyatoxin, another related natural product. nih.govjst.go.jp The core tle cluster initially characterized was found to encode a non-ribosomal peptide synthetase (TleA), a cytochrome P450 monooxygenase (TleB), and a prenyltransferase (TleC). nih.govjst.go.jpdigitellinc.comnih.gov

However, initial heterologous expression studies of this tleABC cluster in Streptomyces lividans unexpectedly yielded only teleocidin A-1 (PubChem CID: 5288612), rather than the teleocidin B family members. nih.govrsc.org This observation indicated that additional enzymatic machinery, located outside the primary tleABC cluster, was required for the complete biosynthesis of teleocidin B-1. nih.govjst.go.jprsc.org Subsequent investigations led to the identification of tleD, a C-methyltransferase gene, which was found to be located separately on the chromosome from the tleABC cluster. digitellinc.comnih.govacs.orgubc.ca The co-expression of tleD with the tleABC cluster successfully resulted in the production of teleocidin B-1 (PubChem CID: 6436440), teleocidin B-4 (PubChem CID: 6436443), and des-O-methylolivoretin C (PubChem CID: 10469391). nih.govjst.go.jprsc.orgacs.org This confirmed TleD's crucial role in the final stages of terpene cyclization and diversification of the teleocidin B scaffold. rsc.orgacs.org

Enzymatic Cascade for Teleocidin B-1 Formation

The biosynthesis of Teleocidin B-1 involves a sequential enzymatic cascade, each step catalyzed by a specific enzyme with distinct functions.

The initial step in the teleocidin B-1 biosynthetic pathway is catalyzed by TleA, a non-ribosomal peptide synthetase (NRPS). nih.govjst.go.jpdigitellinc.comnih.govsci-hub.seresearchgate.net TleA is responsible for the condensation of precursor amino acids to form the dipeptide N-methyl-L-valyl-L-tryptophanol (NMVT, PubChem CID: 10469390). nih.govsci-hub.se While the biochemical characterization of TleA itself has not been extensively detailed in available literature, its function is inferred from its homology to enzymes in the related lyngbyatoxin biosynthetic pathway. acs.org

Following dipeptide formation, the intermediate undergoes an oxidative cyclization reaction catalyzed by TleB, a cytochrome P450 monooxygenase. nih.govjst.go.jpdigitellinc.comnih.govsci-hub.seresearchgate.netnih.govresearchgate.net TleB plays a pivotal role in constructing the nine-membered indolactam V (PubChem CID: 6436441) scaffold, which forms the core structure of teleocidin B-1. nih.govjst.go.jpdigitellinc.comsci-hub.seresearchgate.net Specifically, this enzyme facilitates an unusual intramolecular oxidative C-N bond formation between N-13 and C-4 of the NMVT precursor to yield indolactam V. nih.govdigitellinc.comsci-hub.se

Mechanistic studies of TleB-catalyzed C-N bond formation suggest a radical-based pathway. The proposed mechanism involves the initial abstraction of a hydrogen atom at N1, followed by the generation of a radical on the N13 position. jst.go.jp This leads to a diradical coupling reaction, ultimately forming the C-N bond. jst.go.jpsci-hub.se In vitro analyses involving TleB and its homolog HinD have demonstrated their ability to generate tricyclic compounds, further supporting the proposed cyclization mechanism. jst.go.jp

The next critical step in the pathway is the prenylation of indolactam V, catalyzed by TleC, a prenyltransferase. nih.govjst.go.jpdigitellinc.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netchemrxiv.org TleC mediates a regio- and stereoselective reverse prenylation, a relatively rare phenomenon in nature. nih.govjst.go.jp This enzyme specifically attaches a C10 geranyl moiety (derived from geranyl diphosphate, GPP, PubChem CID: 6436442) onto the C-7 position of the indole (B1671886) ring of indolactam V. nih.govdigitellinc.comnih.govrsc.orgchemrxiv.org In reverse prenylation, the C-3 tertiary carbocation of the prenyl donor reacts with the acceptor, as opposed to the more common C-1 secondary carbocation in normal prenylation. nih.gov

Prenyltransferase (TleC)-Mediated Regio- and Stereoselective Reverse Prenylation

Substrate Specificity and Reaction Mechanism of TleC

TleC is an indole prenyltransferase responsible for the reverse prenylation of (-)-indolactam V, attaching a C10 geranyl moiety at the C-7 position of the indole ring. nih.govdigitellinc.comkek.jp This reverse prenylation is a less common reaction in nature, where typically the C-1 secondary carbocation of the prenyl donor reacts with an acceptor. In contrast, reverse prenylation involves the C-3 tertiary carbocation. nih.gov

In vitro analyses of TleC, and its homolog MpnD, with various prenyl substrates (C5-C25) have shown that these enzymes exhibit broad substrate specificity regarding the length of the prenyl donor. However, TleC preferentially utilizes C10 geranyl pyrophosphate (GPP). jst.go.jp Structure-based engineering studies have demonstrated that specific amino acid substitutions in TleC can alter its prenyl substrate length preference. For instance, the TleC A173M variant showed an enhanced preference for C5 dimethylallyl pyrophosphate (DMAPP) over C10 GPP. jst.go.jpnih.govkek.jp

Structural Analyses of TleC

Comparison of the active site architectures of TleC and MpnD highlights key residues that influence substrate specificity. In TleC, residues Trp97, Phe170, and Ala173 form the prenyl binding pocket. jst.go.jp These residues are substituted with Tyr80, Trp157, and Met159, respectively, in MpnD. jst.go.jpkek.jpresearchgate.net The presence of bulkier Met159 in MpnD, compared to Ala173 in TleC, eliminates the "GPP binding pocket" in MpnD, explaining its preference for smaller prenyl donors. kek.jp Furthermore, in TleC, Trp97 undergoes a 70º flip upon substrate binding, increasing the cavity volume to accommodate the C10 alkyl group of GPP. researchgate.net These structural insights suggest that these three residues are crucial for controlling the selectivity of prenyl chain length and the regio- and stereo-selectivities of prenylation reactions. jst.go.jpkek.jp

C-Methyltransferase (TleD)-Initiated Terpene Cyclization

TleD is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that plays a pivotal role in teleocidin B biosynthesis by initiating terpene cyclization. nih.govresearchgate.netportlandpress.comnih.gov This enzyme not only catalyzes the C-methylation of the prenyl chain but also facilitates the subsequent nucleophilic attack from the indole ring to form the indole-fused cyclic terpene structure. digitellinc.comresearchgate.netresearchgate.netubc.caacs.org This methylation-triggered cyclization is a unique mechanism, representing the first demonstration of a cation generated from methylation initiating successive terpenoid ring closure. researchgate.netubc.caacs.orgnih.gov

In vitro analyses of TleD with teleocidin A-1 and SAM generate teleocidin B-1, teleocidin B-4, and des-O-methylolivoretin C, indicating that these compounds arise from a common intermediate and that terpene structure diversification occurs after C-methylation. nih.govrsc.org The ratio of products observed from the TleD-catalyzed reaction (Teleocidin B-1 : Teleocidin B-4 : des-O-methylolivoretin C = 1 : 5 : 2) is consistent with results from heterologous expression studies. jst.go.jp

The proposed reaction mechanism for TleD involves several steps:

C25 of the substrate (e.g., teleocidin A-1) is methylated by SAM, generating a cation on C26. jst.go.jpnih.govportlandpress.comrsc.org

A 1,2-hydride shift occurs from C25 to C26, transferring the cation to C25. jst.go.jpnih.govrsc.org

Subsequent nucleophilic attacks by C7 of the indole ring to the C25 cation, from either the Si-face or Re-face, form spiro-ring-containing intermediates (A and B). jst.go.jp

Carbon rearrangement of these spiro-ring moieties leads to the formation of the diverse teleocidin products. jst.go.jp The steric hindrance from bulky isopropyl and vinyl groups is thought to influence the product ratio. jst.go.jp

Role in Indole-Fused Cyclic Terpene Formation

TleD's primary role is to catalyze the C-methylation of the geranyl moiety of teleocidin A-1, which then triggers the cyclization of the terpene structure and its fusion with the indole ring. researchgate.netresearchgate.netubc.caacs.orgrsc.org This process results in the formation of the characteristic indole-fused six-membered ring found in teleocidin B-1 and its analogues. researchgate.netubc.caacs.org The formation of a carbocation by methyl transfer from SAM is the key initial step that promotes the cationic reaction cascade. portlandpress.comnih.gov

Structural Insights into TleD

The substrate, teleocidin A-1, binds within a hydrophobic cavity, and its orientation is determined by hydrogen bond interactions with active site residues such as Glu153 and Glu181. jst.go.jp Molecular dynamics simulations suggest that the preferred dihedral angle of C23-C24-C25-C26 of teleocidin A-1, approximately 60-90°, maintains the distance between the SAM methyl group and C25 of the substrate at less than 4 Å, supporting the initial methylation step. jst.go.jpportlandpress.comrcsb.orgrcsb.orgjst.go.jp The N-terminal α-helix in TleD is conserved in other SAM-dependent methyltransferase-like cyclases and contributes to forming a sealed reaction cavity, which is beneficial for protecting the carbocation from water attack. nih.gov While the initial methylation step is well-supported by structural data, the detailed structural bases for the subsequent 1,2-hydride shift and the C-C bond rearrangement of the spiro-intermediate remain areas for further investigation through computational studies. jst.go.jpjst.go.jp

Heterologous Expression Systems for Biosynthetic Pathway Reconstitution

The biosynthetic gene cluster for teleocidin B was initially identified in Streptomyces blastmyceticus. nih.govacs.org Heterologous expression of the tleABCD genes in Streptomyces lividans successfully generated teleocidin B-1, teleocidin B-4, and des-O-methylolivoretin C. jst.go.jpjst.go.jpresearchgate.net This demonstrated that the tleD gene, located outside the core tleABC cluster, is essential for the C-methylation and terpene cyclization reactions leading to these compounds. jst.go.jpacs.orgresearchgate.netrsc.org

Reconstitution of the teleocidin B biosynthetic pathway has also been explored using tle homologues from other producers, such as Streptomyces eurocidicus. acs.org Cell-free synthetic biology platforms have been evaluated for the reconstitution of the teleocidin B pathway, demonstrating the production of key intermediates and final products from constituent amino acid precursors. acs.org

Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic synthesis and biocatalysis approaches offer effective strategies for constructing optically active and complex chemical structures like teleocidins. rsc.org The unique enzymatic reactions involved in teleocidin biosynthesis, such as the oxidative C-N bond formation by P450 enzymes (TleB), the regio- and stereo-selective reverse prenylation by TleC, and the methylation-triggered terpene cyclization by TleD, are challenging to replicate through traditional organic synthesis. jst.go.jpdigitellinc.comresearchgate.net

Enzymes like TleC and MpnD have been shown to possess relaxed substrate specificity towards prenyl donors but strict specificity towards prenyl acceptors. mdpi.com This characteristic allows for the enzymatic preparation of unnatural indolactam derivatives with modified biological activities by using these prenyltransferases with various indole derivatives and prenyl pyrophosphates of different chain lengths. kek.jpmdpi.com For example, TleC has been used for the enzymatic preparation of lyngbyatoxin A, a related prenylated indole alkaloid. mdpi.com Structure-guided enzyme engineering of TleC has successfully altered its preference for prenyl donor chain lengths and even its regio- and stereo-selectivity, leading to the generation of structurally divergent and novel prenylated indolactams. kek.jp

The discovery and structural elucidation of TleD, a bifunctional methyltransferase and cyclase, have provided a new biocatalytic tool. researchgate.net TleD methylates the terpene moiety of teleocidin A-1 and subsequently cyclizes it to form a six-membered ring, offering an atom-economical route for synthesizing these complex structures. researchgate.net

Chemical Synthesis and Derivatization of Teleocidin B 1

Total Synthesis Strategies for Teleocidin B-1 and its Analogs

The total synthesis of Teleocidin B-1 and its analogs has been a subject of intense research, leading to various innovative strategies. A notable achievement in this area is an 11-step total synthesis of Teleocidins B-1 through B-4, which showcases a unified and modular approach. researchgate.netnih.govchemistryviews.orgnih.gov This synthesis is significantly shorter than previous routes, which required 17 to 28 steps. chemistryviews.org The strategy hinges on the late-stage introduction of the terpene fragment to the pre-formed indolactam core, a departure from the biosynthetic pathway. blogspot.com This approach allows for the controlled synthesis of individual stereoisomers, avoiding the mixture of isomers often produced in nature. blogspot.comescholarship.org

A key feature of modern synthetic routes to Teleocidin B-1 is the use of convergent and modular strategies. researchgate.netnih.govacs.org This is exemplified by a synthesis that unites the indolactam core with a terpene fragment in the later stages. nih.govblogspot.com This convergent approach facilitates the efficient construction of the complex molecular framework. researchgate.net The synthesis of the key intermediate, indolactam V, was achieved in a concise five-step sequence, representing the shortest route to this precursor reported to date. chemistryviews.org The modularity of the synthesis allows for the generation of different teleocidin analogs by varying the coupling partners. researchgate.net

A pivotal moment in this convergent synthesis is the stereocontrolled union of a boronic acid derived from the indolactam core with an olefinic terpene fragment. nih.gov This critical bond formation is achieved through a Sigman-Heck redox-relay reaction, which allows for the creation of a quaternary stereocenter with high diastereoselectivity, controlled by the choice of ligand. nih.govchemistryviews.org This method's success in the context of a complex natural product synthesis highlights its power and utility. nih.gov

The successful total synthesis of Teleocidin B-1 has relied on the strategic implementation of several powerful chemical transformations. These methods have been crucial for overcoming the synthetic challenges posed by the molecule's intricate structure.

A key step in the construction of the indolactam core involves the formation of a crucial carbon-nitrogen bond. researchgate.net An electrochemical amination was employed to couple a 4-bromoindole (B15604) derivative with the amino acid valine. nih.govblogspot.com This nickel-catalyzed reaction proved to be a highly effective method for this transformation, particularly after optimization of the reaction conditions, including the choice of ligand and base. nih.gov The use of an electrochemical approach for this C-N bond formation represents a significant application of this modern synthetic technique in the context of complex natural product synthesis. nih.gov

Following the electrochemical amination, the construction of the tryptophol (B1683683) moiety, a key structural element of the indolactam core, was achieved through a copper-mediated opening of an N-Boc-aziridine. nih.govresearchgate.net This reaction proceeds with high regioselectivity, allowing for the desired C-3 functionalization of the indole (B1671886) ring. researchgate.net The one-pot synthesis of the tryptophanol derivative from the aziridine (B145994) and indole is a notable feature of this methodology. researchgate.net

The formation of the nine-membered macrolactam ring of the indolactam scaffold is a critical and often challenging step in the synthesis of teleocidins. researchgate.net A remarkable base-induced macrolactamization was successfully employed to close this ring system. researchgate.netnih.govnih.govacs.org This transformation proceeds efficiently to furnish the complete indolactam core, which serves as a crucial precursor for the final stages of the synthesis. researchgate.net

To enable the convergent coupling of the indolactam core with the terpene fragment, a functional handle was installed on the indole nucleus using a C-H borylation strategy. researchgate.netnih.govchemistryviews.org This iridium-catalyzed reaction selectively introduces a boryl group at the C-6 position of the indole ring. researchgate.net This method provides a direct and efficient means to functionalize the indole core, avoiding the need for pre-functionalized starting materials. escholarship.org The resulting boronic acid is then utilized in the subsequent Sigman-Heck reaction. nih.gov

Key Synthetic Methodologies

Redox-Relay Oxidative Heck and Sigman-Heck Transforms

A significant advancement in the total synthesis of the Teleocidin B family, including Teleocidin B-1, was a unified and modular 11-step approach that strategically employed a Sigman-Heck transform. researchgate.netnih.gov This reaction proved to be a cornerstone of the synthesis, enabling the controlled construction of a key quaternary stereocenter. researchgate.netescholarship.org The strategy was designed to be convergent and stereocontrolled, minimizing concession steps that often complicate natural product synthesis. researchgate.netnih.gov

The process involves the tactical combination of C–H borylation and a subsequent redox-relay oxidative Heck reaction, often referred to as a Sigman-Heck transform. researchgate.net In this sequence, a boronic acid intermediate, generated from the indolactam core, is coupled with an (E)-alkenol. researchgate.net This specific application represented the first use of the Sigman-Heck reaction in the intricate context of natural product synthesis. nih.gov The power of this method lies in its ability to forge the challenging C-19–C-6 bond, creating the quaternary center with high diastereoselectivity. nih.govescholarship.org Crucially, the stereochemical outcome can be dictated by the choice of chiral ligand used in the reaction, allowing for the selective synthesis of different diastereomers that are also found among the natural products. nih.govescholarship.org

| Feature | Description |

| Reaction | Redox-Relay Oxidative Heck / Sigman-Heck Transform researchgate.net |

| Application | Part of an 11-step total synthesis of Teleocidins B-1 to B-4 researchgate.netresearchgate.net |

| Key Bond Formation | C-19–C-6 quaternary stereocenter nih.govescholarship.org |

| Reactants | Indole boronic acid and a homoallylic alcohol researchgate.netescholarship.org |

| Significance | Enables high stereocontrol through ligand choice; first use in natural product synthesis nih.govescholarship.org |

| Preceding Step | Regioselective C–H borylation of the indolactam core researchgate.netnih.gov |

Analog Synthesis and Modification

The synthesis of analogs and the modification of the Teleocidin B-1 structure are crucial for probing structure-activity relationships and developing derivatives with tailored properties. researchgate.netnih.gov These efforts have focused on systematically altering both the core indolactam scaffold and the appended terpenoid moiety. researchgate.netresearchgate.net

The indolactam V structure is the core component essential for the biological activities of teleocidins. jst.go.jp Modifications to this nine-membered ring system have been a primary focus of analog synthesis. Researchers have successfully synthesized new indolactam derivatives by introducing fluorine, bromine, iodine, or methyl groups at the C6 position of the indole ring. researchgate.net It was noted that the effect of a substituent at position 6 is biologically similar to that of one at position 7. researchgate.net

Other strategic modifications have targeted the C9 and N1 positions. nih.gov Changes at C9 are known to influence the efficiency of ligand binding to the protein kinase C (PKC) C1 domain, a key biological target. nih.gov Meanwhile, derivatization at the N1 indole nitrogen, through alkylation or acylation, can enhance selectivity toward different PKC isozymes. nih.gov Further sophisticated approaches have involved creating conformationally restricted analogs by chemically bridging positions 5 and 13 of the indolactam skeleton. acs.org This strategy effectively locks the molecule into either a "twist" or "sofa" conformation, which has been instrumental in identifying the biologically active shape of the molecule. acs.org

Teleocidin B-1 features a monoterpenoid moiety fused to the C6 and C7 positions of the indole ring. researchgate.netjst.go.jp The structural diversity among the Teleocidin B family (B-1, B-2, B-3, and B-4) arises from different cyclization patterns of a geranyl precursor attached to the indolactam core. rsc.orgnih.gov

Biosynthetic studies have identified the enzyme TleD, a methyltransferase, as the catalyst for this key transformation. nih.gov TleD methylates the geranyl group of the precursor, teleocidin A-1, which initiates a cation-mediated cascade that results in the cyclized terpenoid structure characteristic of the Teleocidin B series. rsc.orgnih.gov This natural strategy has inspired synthetic efforts. For example, the treatment of a 25-methylated teleocidin A-1 analog with a Lewis acid like boron trifluoride etherate was shown to yield teleocidin B-4, mimicking the proposed cation-mediated biosynthetic pathway. rsc.org Structure-activity relationship studies have also revealed that the integrity of the terpenoid side chain is critical; for instance, hydrogenation of the terminal methylene (B1212753) group eliminates biological activity. acs.org

The targeted derivatization of the teleocidin structure aims to produce analogs with enhanced, modified, or more selective biological activities. researchgate.netnih.gov For example, some synthesized analogs have been shown to promote cell spreading in fibroblast cells treated with an inhibitor. researchgate.net

A key structural motif in related potent natural products like (-)-lyngbyatoxin A is an isoprenyl group at the C7 position. nih.gov This hydrophobic group is thought to interact with the cell membrane, leading to sustained PKC activation. nih.gov Inspired by this, synthetic work has focused on installing groups at this position. nih.gov In other studies, derivatization at the N1 position of the indole with a hexyl group resulted in an analog with increased inhibitory potency against the Gli transcription factor. nih.gov Conversely, in the same study, modifications at C7 or C9 did not lead to a significant change in Gli inhibition. nih.gov The introduction of a prenyl group at position 7 of specially designed, conformationally restricted analogs was also found to significantly enhance biological activity. acs.org

| Modification Site | Substituent/Modification | Observed Effect/Rationale |

| C6-Indole | F, Br, I, or CH₃ | Similar biological effect to C7 substitution researchgate.net |

| N1-Indole | Alkyl (e.g., hexyl), Acyl | Enhanced potency (Gli inhibition); can tune PKC isozyme selectivity nih.gov |

| C9-Amide | Structural Changes | Affects binding efficiency to PKC C1 domain nih.gov |

| C7-Indole | Isoprenyl/Prenyl Group | Proposed to enhance activity via membrane interaction; enhanced activity in some analogs nih.govacs.org |

| C5-C13 Bridge | Covalent Linker | Restricts conformation to identify the active shape acs.org |

Molecular Mechanisms of Action of Teleocidin B 1

Interaction with Protein Kinase C (PKC) Isozymes

Teleocidin B-1 is a powerful activator of protein kinase C (PKC), a family of enzymes crucial for signal transduction related to cell proliferation and differentiation. ontosight.airsc.org The compound's unique structure, featuring an indole-fused nine-membered lactam ring (indolactam V), is essential for its biological activity. jst.go.jp

Allosteric Activation and Binding Affinity

Teleocidin B-1 functions as an allosteric activator of PKC, binding to the C1 domain of the enzyme. mdpi.comresearchgate.net This binding mimics the action of the endogenous second messenger diacylglycerol (DAG). researchgate.net The interaction is characterized by high binding affinity, with studies on analogues and related compounds suggesting affinities in the nanomolar range. For instance, a semisynthetic analogue of Teleocidin B-4 demonstrated a dissociation constant (Kd) of 1.1 nM for PKCα. guidetopharmacology.org Peptides derived from the PKC regulatory domain have been shown to bind activators like Teleocidin B-4, confirming the direct interaction. nih.gov Computer modeling studies have further elucidated the stereochemical basis for this high-affinity binding, proposing that specific atoms in teleocidin correspond to key oxygen atoms in phorbol (B1677699) esters, another class of potent PKC activators. nih.govosti.gov

Specificity for Classical (cPKCs) and Novel (nPKCs) Isoforms

Teleocidin B-1 demonstrates agonist activity towards both classical (cPKCs) and novel (nPKCs) isoforms of protein kinase C. jst.go.jp This broad specificity is attributed to its ability to bind to the C1 domain, which is present in both of these PKC subfamilies. mdpi.com The activation of these isoforms is a key step in initiating the downstream signaling pathways influenced by Teleocidin B-1. The ability to activate multiple PKC isoforms contributes to the diverse biological effects observed upon cellular exposure to this compound.

Comparative Analysis with Other PKC Activators (e.g., Phorbol Esters)

Teleocidin B-1 and phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are structurally distinct yet exhibit remarkably similar biological activities due to their shared ability to activate PKC. nih.govnih.govnih.gov Both classes of compounds are considered potent tumor promoters. ontosight.ainih.govnih.gov

Computer-assisted molecular modeling has revealed that despite their different chemical scaffolds, Teleocidin B-1 and TPA can present a similar three-dimensional arrangement of functional groups to the PKC receptor. nih.govosti.gov Specifically, key oxygen and nitrogen atoms in Teleocidin B-1 are proposed to occupy similar spatial positions as the critical oxygen atoms in TPA, allowing both to bind to and activate PKC. nih.govosti.gov

In functional assays, Teleocidin B-1 and TPA induce similar effects, such as the induction of ornithine decarboxylase activity in mouse skin and the adhesion of human promyelocytic leukemia (HL-60) cells. nih.govpnas.org Studies comparing their effects on gene expression in human skin fibroblasts have shown that both compounds cause a marked increase in the synthesis of specific polypeptides, an effect not seen with non-promoting agents. nih.govjst.go.jp

| Feature | Teleocidin B-1 | Phorbol Esters (TPA) |

| Chemical Class | Indole (B1671886) Alkaloid ontosight.ai | Diterpene Ester |

| Primary Target | Protein Kinase C (PKC) ontosight.aijst.go.jp | Protein Kinase C (PKC) nih.gov |

| Binding Site | C1 Domain mdpi.com | C1 Domain |

| Biological Activity | Potent Tumor Promoter ontosight.ainih.gov | Potent Tumor Promoter nih.gov |

| Cellular Effects | Induces ODC activity, promotes cell adhesion and differentiation. nih.govpnas.org | Induces ODC activity, promotes cell adhesion and differentiation. nih.govpnas.org |

Downstream Signaling Pathway Modulation

The activation of PKC by Teleocidin B-1 initiates a complex network of downstream signaling pathways that significantly impact cellular behavior. ontosight.ai

Impact on Cell Proliferation and Differentiation Pathways (in vitro/cellular models)

In various cellular models, Teleocidin B-1 has been shown to profoundly influence cell proliferation and differentiation. ontosight.ai Its activation of PKC can trigger signaling cascades involved in cell growth. ontosight.airsc.org For example, Teleocidin B-4, a related compound, upregulates the activity of hypoxia-inducible factor 1 (HIF-1) by promoting the accumulation of the HIF-1α protein through the PKCα/mTORC signaling pathway. nih.gov HIF-1 is known to control genes involved in cell survival and proliferation. nih.gov

Furthermore, Teleocidin B-1 can induce differentiation in certain cell lines. In human promyelocytic leukemia (HL-60) cells, it can cause them to differentiate into more mature forms. worldscientific.com This effect is consistent with its role as a potent PKC activator, as PKC is a key regulator of myeloid cell differentiation.

Effects on Gene Expression Profiles in Cellular Systems

The modulation of signaling pathways by Teleocidin B-1 leads to significant changes in gene expression. Studies using human skin fibroblasts have demonstrated that treatment with Teleocidin B-1, similar to TPA, leads to a specific and marked increase in the synthesis of two polypeptides, p44 and p55. nih.govjst.go.jp This indicates that Teleocidin B-1 can selectively alter the expression of specific genes, a key aspect of its mechanism as a tumor promoter. The activation of the PKCα/mTORC/HIF-1α pathway by teleocidins also points to a direct link between PKC activation and the expression of HIF-1 target genes. nih.gov The identification of the full spectrum of genes regulated by Teleocidin B-1 is an area of ongoing research to fully understand its biological impact. acs.org

Modulation of Other Cellular Targets (if applicable and non-clinical)

Contrary to functioning as an inhibitor, Teleocidin B-1 is recognized in non-clinical, in vitro settings as a potent inducer of Epstein-Barr Virus (EBV) early antigen (EA). The Epstein-Barr virus, a member of the herpesvirus family, can establish a latent infection in human B-lymphoblastoid cells. nih.govnih.gov Certain chemical agents, including potent tumor promoters, can disrupt this latency and activate the virus's lytic cycle, which begins with the expression of EBV early antigens. nih.govnih.gov

Due to its powerful inductive capabilities, Teleocidin B-1 and its structural analog Teleocidin B-4 are widely utilized as standard reagents in short-term in vitro assays designed to screen for potential anti-tumor promoting agents. nih.govsci-hub.stjmb.or.krtandfonline.com In these assays, latently infected human lymphoblastoid cell lines, most commonly Raji cells, are treated with Teleocidin to induce the expression of EBV-EA. jmb.or.krnih.govacs.org Test compounds are then added to determine if they can inhibit this teleocidin-induced activation, with any observed inhibition suggesting potential cancer chemopreventive or anti-tumor properties. jmb.or.krnih.govnih.gov

Research comparing Teleocidin to 12-O-tetradecanoylphorbol-13-acetate (TPA), another well-known tumor promoter, found that Teleocidin was similarly effective at inducing EA in EBV genome-carrying cell lines. nih.govtandfonline.com One study determined the maximal effect for EA induction by Teleocidin to be at a concentration of 12.5 ng/ml. nih.gov The same study noted that the inductive effects of Teleocidin and TPA were not additive, suggesting they operate through a common mechanism of action to activate the viral cycle. nih.gov

However, the response to Teleocidin can be cell-line specific. In one study using the EBV-positive Burkitt's lymphoma cell line Rael, Teleocidin was found to be ineffective at inducing EBV antigens, even at concentrations that became toxic to the cells. asm.org This contrasts with its established role as an inducer in other cell lines like Raji, P3HR-1, and C-6. nih.govnih.gov

Biological Activities and Preclinical Research Applications of Teleocidin B 1

Research into Tumor Promotion Mechanisms (in vitro and non-human in vivo models)

Teleocidin B-1 is a powerful tumor promoter that enhances the growth of previously initiated cells, leading to tumor formation. ontosight.ai Its mechanisms of action have been extensively studied in various cellular and animal models, providing crucial insights into the complex process of tumorigenesis.

Effects on Cell Adhesion and Differentiation in Cell Lines (e.g., HL-60 cells)

In vitro studies using human promyelocytic leukemia (HL-60) cells have demonstrated that Teleocidin B-1 induces cell adhesion. pnas.orgpnas.orgresearchgate.netnih.gov This effect is a common characteristic of tumor promoters and is indicative of their ability to alter cell surface properties. carnegiescience.edu Furthermore, Teleocidin B-1 has been observed to inhibit the induced differentiation of Friend erythroleukemia cells. pnas.orgpnas.orgresearchgate.net The ability of Teleocidin B-1 to modulate cell adhesion and differentiation highlights its profound impact on fundamental cellular behaviors that are often dysregulated in cancer.

Role in Two-Stage Carcinogenesis Models (e.g., mouse skin)

The two-stage model of carcinogenesis in mouse skin, involving an initiation step with a carcinogen followed by repeated application of a promoter, has been instrumental in understanding the role of compounds like Teleocidin B-1. nih.gov In this model, Teleocidin B-1 has demonstrated potent tumor-promoting activity, comparable to that of TPA. pnas.orgnih.gov When applied to mouse skin previously initiated with a carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA), Teleocidin B-1 effectively promotes the development of skin tumors. nih.govnih.gov These studies confirm its classification as a powerful tumor promoter in vivo. pnas.org

| Carcinogenesis Model | Initiator | Promoter | Outcome | Reference |

| Mouse Skin | 7,12-dimethylbenz(a)anthracene (DMBA) | Teleocidin B-1 | High incidence of papillomas and carcinomas | nih.govnih.gov |

Modulation of Inflammatory Responses (in cellular/animal models)

Tumor promotion is often associated with the induction of a chronic inflammatory state. mdpi.com Teleocidin B-1, like other tumor promoters, is known to modulate inflammatory responses. This is partly mediated through its activation of protein kinase C (PKC), a key signaling molecule involved in inflammatory pathways. rsc.org The inflammatory response in the skin, characterized by the infiltration of immune cells, contributes to the tumor-promoting environment. mdpi.com

Anticancer Research Applications (non-clinical, mechanistic studies)

While primarily known as a tumor promoter, the potent biological activities of Teleocidin B-1 have also made it a valuable tool in non-clinical, mechanistic studies aimed at understanding cancer biology and exploring potential therapeutic avenues.

Modulation of Tumor Cell Growth and Viability (in vitro)

The effects of Teleocidin B-1 on tumor cell growth and viability are complex and context-dependent. Its primary mechanism of action involves the potent activation of protein kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling pathways controlling proliferation and survival. ontosight.airsc.org While activation of PKC is linked to tumor promotion, recent research suggests that subtype-specific activation of PKC may actually suppress tumor growth. nih.gov This highlights the potential for developing analogs of Teleocidin B-1 that could selectively target specific PKC isoforms for therapeutic benefit. nih.gov In some contexts, compounds that potently activate PKC can also induce apoptosis or inhibit the proliferation of certain cancer cell lines. kyoto-u.ac.jp

Studies on Synergistic/Antagonistic Effects with Other Agents (e.g., green tea polyphenols, morphine)

The interaction of Teleocidin B-1 and related compounds with other chemical agents has been a subject of preclinical research, revealing both synergistic and antagonistic relationships that are crucial for understanding its biological footprint. These studies often focus on how other agents can modulate the potent tumor-promoting activity of teleocidins.

Green Tea Polyphenols: Research has demonstrated a clear antagonistic relationship between green tea polyphenols, particularly (-)-epigallocatechin-3-gallate (EGCG), and teleocidin. In seminal studies on two-stage carcinogenesis in mouse skin, topical application of EGCG was found to significantly inhibit the tumor promotion induced by teleocidin. plos.orgoup.com This chemopreventive effect was among the first pieces of evidence supporting the anti-cancer potential of green tea compounds. mdpi.comnih.gov The mechanism involves EGCG inhibiting the activation of Protein Kinase C (PKC) by teleocidin, which is a key step in its tumor-promoting pathway. oup.com

Morphine: The interaction between teleocidin and morphine is complex. As a potent activator of Protein Kinase C (PKC), teleocidin influences a pathway that is critically involved in the development of morphine tolerance. mdpi.com Activation of PKC is linked to the desensitization of the μ-opioid receptor, and PKC inhibitors have been noted to reduce opiate tolerance. mdpi.comnih.gov In one preclinical study, morphine was found to directly inhibit the activation of PKC induced by teleocidin in an in vitro assay, with a 50% inhibitory concentration (IC50) of 1 mM. oup.com This suggests an antagonistic effect of morphine on a primary cellular action of teleocidin. oup.com

Retinoic Acid: Studies on human lymphoblastoid cells have shown that retinoic acid acts as a potent antagonist to the effects of teleocidin. Teleocidin is known to induce the replication of latent Epstein-Barr virus (EBV) genomes in certain cell lines. ahajournals.org Research showed that retinoic acid completely inhibited this teleocidin-induced viral activation, suggesting it antagonizes the inducing effects of teleocidin but not the viral replication process itself. ahajournals.org

Interactive Table: Effects of Agents on Teleocidin B-1 Activity

| Interacting Agent | Studied Effect | Nature of Interaction | Key Finding | Reference(s) |

| Green Tea Polyphenols (EGCG) | Tumor Promotion | Antagonistic | Inhibited teleocidin-induced tumor promotion in mouse skin. | oup.commdpi.comnih.gov |

| Morphine | PKC Activation | Antagonistic | Inhibited teleocidin-induced PKC activation in vitro. | oup.com |

| Retinoic Acid | EBV Genome Activation | Antagonistic | Completely inhibited teleocidin-induced activation of latent EBV. | ahajournals.org |

Investigation of Anti-tumor Promoter Properties of Analogs (in vitro)

While Teleocidin B-1 is a powerful tumor promoter, its potent activation of Protein Kinase C (PKC) has driven research into developing synthetic analogs that separate PKC activation from tumor promotion. The goal is to create compounds with therapeutic potential, for example, as anti-cancer or neurological agents, without the carcinogenic risk.

This research often draws parallels with bryostatin (B1237437) 1, a naturally occurring PKC activator that, unlike teleocidins, exhibits anti-tumor properties and antagonizes many effects of tumor-promoting phorbol (B1677699) esters. acs.org A key difference noted between tumor promoters like teleocidin and non-promoters like bryostatin-1 (B1241195) is their hydrophobicity; teleocidins are highly hydrophobic, a property that correlates with their tumor-promoting activity. acs.org

Scientists have synthesized simplified analogs of the related compound aplysiatoxin (B1259571), which shares a similar mechanism of action with teleocidin. One such analog, 10-methyl-aplog-1, did not exhibit tumor-promoting activity in vivo, even at high doses, and displayed anti-proliferative effects against human cancer cell lines. acs.org Another study developed a simple, synthetically accessible aplysiatoxin analog that was found to be an antineoplastic agent rather than a tumor promoter, displaying bryostatin-like activity. osti.gov This analog significantly inhibited the induction of Epstein-Barr virus early antigen (EBV-EA), a characteristic of anti-tumor promoters. osti.gov

Interactive Table: Comparison of Teleocidin-related Compounds and Their Analogs

| Compound/Analog | Class | Primary Biological Activity | Tumor-Promoting Activity | Reference(s) |

| Teleocidin B-1 | Natural Product | Potent PKC Activator | Yes | acs.orgnih.gov |

| Aplysiatoxin | Natural Product | Potent PKC Activator | Yes | acs.orgosti.gov |

| Bryostatin 1 | Natural Product | Potent PKC Activator | No (Anti-tumor properties) | acs.orgosti.gov |

| 10-methyl-aplog-1 | Synthetic Analog | PKC Activator, Anti-proliferative | No | acs.org |

| Simplified Aplysiatoxin Analog | Synthetic Analog | PKC Activator, Antineoplastic | No (Anti-tumor promoter) | osti.gov |

Antiviral Activity Research (non-clinical)

Non-clinical research into the antiviral aspects of Teleocidin B-1 has revealed a complex, context-dependent role. Rather than being a conventional antiviral agent that inhibits viruses, teleocidin is known for its ability to activate latent viruses.

The most prominent example is its effect on the Epstein-Barr virus (EBV). In laboratory settings using specific human lymphoblastoid cell lines (e.g., P3HR-1), teleocidin is a potent inducer of the lytic cycle, activating the replication of latent EBV genomes. ahajournals.org This pro-viral effect has become a valuable tool in cancer and virology research. The induction of the EBV early antigen (EBV-EA) by teleocidins (like Teleocidin B-4) in Raji cells is a standard in vitro assay used to screen for potential anti-tumor promoting compounds. plos.orgresearchgate.net In this context, substances are tested for their ability to inhibit the viral activation caused by teleocidin. plos.orgresearchgate.net

While teleocidin itself is used as a viral activator in these assays, research into related PKC activators has explored therapeutic antiviral applications. For instance, simplified analogs of aplysiatoxin are being evaluated as potential latency-reversing agents for HIV, part of a "shock and kill" strategy to eradicate the virus. osti.gov Furthermore, analogs of bryostatin 1, another PKC modulator, have been identified as potent inhibitors of Chikungunya virus (CHIKV) replication in vitro, suggesting that modulation of PKC or related pathways can have direct antiviral outcomes.

Interactive Table: Non-Clinical Antiviral Research on Teleocidin and Related Compounds

| Compound | Virus | Non-Clinical Model | Observed Activity | Application in Research | Reference(s) |

| Teleocidin B-1 / B-4 | Epstein-Barr Virus (EBV) | Human Lymphoblastoid Cells (P3HR-1, Raji) | Pro-viral : Induces replication of latent virus. | Standard tool to induce EBV-EA for screening anti-tumor promoters. | plos.orgahajournals.orgresearchgate.net |

| Aplysiatoxin Analog (10-methyl-aplog-1) | Human Immunodeficiency Virus (HIV) | In vitro evaluation | Pro-viral : Potential latency-reversing agent. | Investigated for "shock and kill" HIV eradication strategies. | osti.gov |

| Bryostatin 1 Analogs | Chikungunya Virus (CHIKV) | In vitro evaluation | Antiviral : Potent inhibition of viral replication. | Investigated as a potential lead for CHIKV treatment. |

Structure Activity Relationship Sar Studies of Teleocidin B 1 and Its Analogs

Identification of Essential Structural Features for Biological Activity

The biological activity of teleocidin B-1 is highly dependent on specific structural elements within its complex molecular architecture. Investigations have pinpointed key features critical for its interaction with and activation of PKC.

Importance of the Indolactam V Skeleton

The indolactam V skeleton, a common core structure among teleocidins, is unequivocally recognized as essential for their biological activities. jst.go.jp This indole-fused nine-membered lactam ring provides the fundamental scaffold necessary for PKC activation. jst.go.jpnih.gov Studies on synthetic analogs of indolactam V have demonstrated that while the isomers share the common skeleton with teleocidins, only specific stereoisomers exhibit biological activity, emphasizing the importance of this core structure. nih.gov For instance, (-)-indolactam-V was found to be biologically active, while other steric isomers were not, highlighting that the indole (B1671886) and nine-membered lactam rings with proper chiral substituents are required for activity. nih.gov

Spatial Arrangement of Pharmacophoric Elements (e.g., hydrogen donors/acceptors)

The precise spatial arrangement of pharmacophoric elements, such as hydrogen bond donors and acceptors, is critical for the high-affinity binding of teleocidin B-1 to PKC. Computer modeling studies have proposed a stereochemical model where specific atoms in teleocidin, including O-11, N-13, N-1, and O-24, correspond to crucial oxygen atoms in other tumor promoters like phorbol (B1677699) esters. nih.govpnas.org This suggests that these positions contribute to a specific hydrophilic region that is vital for the molecule's interaction with the receptor. pnas.org The model indicates that these diverse structures can bind to the same receptor molecule due to the similar spatial positioning of their functional groups and hydrophobic moieties. nih.govpnas.org

Stereochemical Influences on Activity

Stereochemistry profoundly influences the biological activity of teleocidin B-1 and its analogs. The indolactam V core, for example, exists in different stable conformers. Research indicates that the biologically active conformation of teleocidins, including indolactam V, is close to the "twist" form, rather than the "sofa" form. acs.org Twist-restricted analogs have shown significant activity comparable to indolactam V itself, whereas sofa-restricted analogs exhibited little tumor-promoting activity. acs.org The introduction of a prenyl group at specific positions (e.g., 7 or 18) on twist-restricted indolactam V analogs significantly enhanced their activity, further supporting the importance of specific stereochemical arrangements. acs.org The absolute configuration of teleocidin B-1 is defined by four stereocenters. fda.gov

Comparative SAR with Phorbol Esters, Aplysiatoxins, and Bryostatins

Teleocidin B-1, despite its distinct chemical structure, shares a common mechanism of action with other potent tumor promoters like phorbol esters and aplysiatoxins: the activation of protein kinase C. nih.govmdpi.comnih.gov Comparative SAR studies have revealed that these chemically diverse compounds can bind to and activate PKC by presenting similar pharmacophoric elements in a comparable spatial orientation. nih.govpnas.orgnih.gov

A proposed stereochemical model suggests that specific oxygen and nitrogen atoms in teleocidin (O-11, N-13, N-1, and O-24) align with key oxygen atoms in phorbol esters (O-3, O-4, O-9, and O-20) and aplysiatoxins (O-27, O-3, O-11, and O-30). nih.govpnas.org The distances between corresponding atoms in this model are typically less than 1 Å, indicating a close overlap. nih.govpnas.org Furthermore, the hydrophobic moieties of all three classes of molecules are oriented similarly, suggesting a common mode of interaction with the receptor. nih.govpnas.org

While all three classes activate PKC, differences in their precise binding modes and downstream effects can exist, leading to variations in their biological profiles, such as tumor-promoting versus anti-tumor activities (e.g., bryostatins). Bryostatins, for instance, are also C1 ligands of PKC but often exhibit different biological outcomes compared to teleocidins and phorbol esters, which are generally associated with carcinogenic properties. mdpi.com This highlights that even with shared binding to the C1 domain, subtle SAR differences can lead to significant functional divergence. mdpi.com

| Compound Class | Key Pharmacophoric Elements | Shared Receptor Binding | General Biological Activity |

| Teleocidins | Indolactam V skeleton, specific alkyl substituents, O-11, N-13, N-1, O-24 jst.go.jpnih.govnih.govpnas.org | Protein Kinase C (PKC) nih.govnih.gov | Tumor promoter nih.govmdpi.com |

| Phorbol Esters | Diterpene scaffold, O-3, O-4, O-9, O-20 nih.govpnas.orgacs.org | Protein Kinase C (PKC) nih.govnih.gov | Tumor promoter nih.govmdpi.com |

| Aplysiatoxins | Polyacetate structure, O-27, O-3, O-11, O-30 nih.govpnas.org | Protein Kinase C (PKC) nih.govnih.gov | Tumor promoter nih.govmdpi.com |

| Bryostatins | Macrolactone structure, C1 domain interaction mdpi.com | Protein Kinase C (PKC) mdpi.com | Anti-tumor, immunomodulatory mdpi.com |

Table 1: Comparative Pharmacophoric Features and Activities of PKC Ligands

Analytical and Spectroscopic Characterization for Research Purposes

Advanced Spectroscopic Techniques for Structure Elucidation

Advanced spectroscopic techniques provide detailed insights into the atomic arrangement, bonding, and stereochemistry of Teleocidin B-1, which are critical for confirming its identity and understanding its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like Teleocidin B-1. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign proton (¹H) and carbon-13 (¹³C) signals, providing a complete picture of the compound's connectivity and stereochemistry researchgate.netnih.govnih.govcapes.gov.brrsc.orgacs.orgtandfonline.comresearchgate.net.

Research findings indicate that ¹H-NMR and ¹³C-NMR spectra, often aided by 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY, have been instrumental in determining the structures of teleocidin B isomers, including Teleocidin B-1 researchgate.netnih.govrsc.orgacs.org. For instance, NMR data has suggested that the nine-membered ring of teleocidin B may exist in a conformational equilibrium pnas.org. Studies on related teleocidin compounds, such as Teleocidin A and Blastmycetin D, provide a general understanding of the type of NMR data obtained for this class of molecules, including characteristic chemical shifts and coupling constants that define their unique structural features, such as vinyl groups and methyl groups nih.govtandfonline.comresearchgate.nettandfonline.com.

Table 1: Representative NMR Spectroscopic Data for Teleocidin Analogs (Illustrative)

| NMR Type | Solvent | Key Observations (General for Teleocidins) | Reference |

| ¹H-NMR | CDCl₃ | Signals for vinyl group, methyl groups, aromatic protons, and complex aliphatic region tandfonline.comtandfonline.com | nih.govtandfonline.comtandfonline.com |

| ¹³C-NMR | CDCl₃ | Characteristic signals for sp² and sp³ carbons, including methyl and methine carbons tandfonline.com | nih.govtandfonline.com |

| 2D NMR | - | Elucidation of connectivity (COSY, HSQC, HMBC) and spatial relationships (NOESY) researchgate.net | researchgate.net |

Beyond direct structural determination of Teleocidin B-1 itself, X-ray crystallographic analyses have also been performed on enzymes involved in the biosynthesis of teleocidins, such as the methyltransferase TleD, often in complex with teleocidin analogs like teleocidin A1 rsc.orgrsc.orgnih.govnih.govrcsb.org. These studies provide indirect but significant insights into the structural characteristics of teleocidins by revealing how these molecules interact with biosynthetic machinery and adopt specific conformations in biological contexts rsc.orgrsc.orgnih.govnih.govrcsb.org. The crystal structures of these enzyme-substrate complexes can help confirm proposed reaction mechanisms and the stereochemical outcomes of biosynthetic steps, further validating the structural features of the teleocidin scaffold rsc.orgrsc.orgnih.govnih.govrcsb.org.

Chromatographic and Mass Spectrometric Methods for Detection and Quantification in Research Samples

For the detection and quantification of Teleocidin B-1 in research samples, highly sensitive and selective chromatographic and mass spectrometric methods are indispensable. These techniques enable the identification and measurement of the compound even in complex biological matrices or fermentation broths.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool widely utilized for the detection and quantification of teleocidins, including Teleocidin B-1, in various research applications nih.govwikidata.orgacs.orgresearchgate.netchemrxiv.orgresearchgate.net. This method combines the high separation efficiency of UPLC with the sensitivity and specificity of tandem mass spectrometry, allowing for the precise analysis of target compounds in complex mixtures.

Typical UPLC-MS/MS methods for teleocidins involve chromatographic separation on a C18 column, employing a gradient elution with mobile phases such as acetonitrile (B52724) and water, often acidified with formic acid to enhance ionization nih.govacs.orgchemrxiv.org. For instance, a common method uses a C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm) at a controlled column temperature (e.g., 35 °C) and a flow rate (e.g., 0.4 mL/min) acs.org.

Mass spectrometric detection is typically performed in electrospray ionization (ESI) positive mode, capturing full scan mass spectra (e.g., m/z 100–1200) acs.org. For quantification, multiple reaction monitoring (MRM) is often employed, focusing on specific precursor-to-product ion transitions unique to Teleocidin B-1 chemrxiv.org. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing accurate mass measurements of the protonated molecule ([M+H]⁺) nih.govacs.orgchemrxiv.org. For Teleocidin B, the calculated [M+H]⁺ is 452.3272, with observed values very close to this, such as 452.3266, 452.3247, 452.3263, 452.3277, and 452.3268, confirming its molecular formula of C₂₈H₄₁N₃O₂ nih.govacs.orgchemrxiv.org.

Table 2: Typical UPLC-MS/MS Parameters for Teleocidin B Analysis

| Parameter | Value/Description | Reference |

| Chromatography | ||

| Column | C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm) | acs.org |

| Mobile Phase A | Water with 0.1% formic acid | acs.org |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | acs.org |

| Gradient | Example: 0.5–10 min (10–100% ACN in H₂O), 10–17 min (100% ACN), and 17–20 min (5% ACN) | acs.org |

| Flow Rate | 0.4 mL/min | acs.org |

| Column Temperature | 35 °C | acs.org |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | acs.org |

| Scan Range | m/z 100–1200 (Full Scan) | acs.org |

| Source Gas 1 & 2 | 50 psi | acs.org |

| Curtain Gas | 20 psi | acs.org |

| CAD Gas | 7 | acs.org |

| Temperature | 500 °C | acs.org |

| Spray Voltage | 5500 V | acs.org |

| Declustering Potential | 100 V | acs.org |

| Collision Energy | 10 V (TOF MS), 47 V (Product Ion Scan) | acs.org |

| Detected Ions | Teleocidin B [M+H]⁺: Calculated 452.3272; Observed 452.3266, 452.3247, 452.3263, 452.3277, 452.3268 (for teleocidin B-like compounds) nih.govacs.orgchemrxiv.org | nih.govacs.orgchemrxiv.org |

Future Directions in Teleocidin B 1 Research

Targeted Enzyme Engineering for Novel Analog Generation

The enzymatic machinery responsible for Teleocidin B-1 synthesis presents a fertile ground for bioengineering to create novel derivatives with potentially enhanced or altered biological activities. The knowledge gained from studying the biosynthetic enzymes can be harnessed to produce unnatural PKC activators. nih.govnih.gov

Recent advancements have demonstrated the feasibility of a chemoenzymatic approach to produce a variety of teleocidin B compounds and their derivatives on a larger scale. nih.gov A significant bottleneck in the enzymatic synthesis, the activity of the cytochrome P450 enzyme TleB, was addressed by engineering a self-sufficient P450 system. This was achieved by fusing a reductase module to TleB, which resulted in a substantial increase in the production of the core intermediate, indolactam V. nih.gov

Furthermore, the creation of a dual-cell factory system, co-expressing engineered enzymes like hMAT2A-TleD with TleB and TleC, has enabled the complete enzymatic synthesis of teleocidin B isomers. nih.gov These platforms not only offer a more sustainable and scalable production method compared to traditional chemical synthesis but also open the door for generating a library of novel analogs. nih.gov By introducing modified substrates or further engineering the substrate specificity of enzymes like the prenyltransferase TleC, which is known for its broad substrate tolerance, a diverse range of new teleocidin-related structures can be created. nih.govjst.go.jp This approach, complemented by chemical modifications, will likely lead to the discovery of new bioactive compounds. nih.govresearchgate.net

Table 1: Engineered Enzymes in Teleocidin Biosynthesis

| Enzyme | Engineering Strategy | Outcome | Reference |

| TleB | Fusion of a reductase module | Creation of a self-sufficient P450 system, boosting indolactam V production. | nih.gov |

| hMAT2A-TleD | Co-expression with TleB/TleC in a dual-cell factory | Enabled the first fully enzymatic synthesis of teleocidin B isomers. | nih.gov |

Elucidation of Undiscovered Biosynthetic Steps or Enzymes

While the core biosynthetic pathway of Teleocidin B-1, involving the enzymes TleA, TleB, TleC, and TleD, has been well-characterized, there may still be undiscovered nuances and regulatory elements within the producing organisms, such as Streptomyces blastmyceticus. nih.govacs.org The current understanding posits a pathway that includes the synthesis of N-methyl-L-valyl-L-tryptophanol (NMVT) by the non-ribosomal peptide synthetase (NRPS) TleA, followed by a C-N bond formation by the P450 oxygenase TleB to form the indolactam V core. nih.govjst.go.jp Subsequently, the prenyltransferase TleC attaches a geranyl moiety, and the methyltransferase TleD triggers a terpene cyclization. nih.gov

However, questions remain regarding the potential for additional modifying enzymes that could contribute to the diversity of teleocidin analogs found in nature. For instance, the function of LtxD in the related lyngbyatoxin biosynthetic pathway is still unknown, suggesting that homologous genes in teleocidin-producing organisms might have uncharacterized roles. jst.go.jp Future research could focus on genome mining of producing strains to identify novel enzymes that might be involved in tailoring reactions. A deeper understanding of the regulatory networks governing the expression of the tle gene cluster could also unveil new components of the biosynthetic process.

Development of Highly Selective PKC Modulators Based on Teleocidin B-1 Scaffold

Teleocidin B-1 is a potent activator of protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction. nih.govnih.gov The development of PKC modulators with high selectivity for specific PKC isozymes is a significant goal in drug discovery, as different isozymes can have distinct, and sometimes opposing, physiological roles. patsnap.com The Teleocidin B-1 scaffold provides a valuable starting point for designing such selective modulators. benthamdirect.com

Structure-activity relationship studies have revealed that the indolactam V core is essential for biological activity. jst.go.jp By synthesizing and evaluating simplified analogs of teleocidins, researchers have gained insights into the structural requirements for PKC binding and activation. nih.govbenthamdirect.comdocumentsdelivered.com This knowledge can be used to design new molecules that retain the pharmacophore necessary for PKC interaction while incorporating features that confer selectivity for a particular isozyme. The aim is to create compounds that can target specific cellular pathways involved in diseases like cancer or neurodegenerative disorders, while minimizing off-target effects. patsnap.com The modular nature of both chemical synthesis and the chemoenzymatic approaches described above will be instrumental in creating libraries of teleocidin-based compounds for screening against different PKC isozymes. researchgate.netnih.govcofc.edublogspot.comscinapse.io

Further Mechanistic Studies in Complex Biological Systems (non-human, in vitro)

To fully understand the therapeutic potential and biological implications of Teleocidin B-1 and its analogs, further mechanistic studies in complex non-human, in vitro systems are essential. These studies can provide critical information on how these compounds affect cellular processes beyond direct PKC activation.

For example, research has already shown that teleocidins can modulate the immune response by affecting the IgE-binding capacity of rat basophilic leukemia cells, suggesting a role in allergic responses. nih.gov In this in vitro model, teleocidins were found to decrease the expression of the functional IgE Fc receptor and stimulate the release of serotonin. nih.gov These effects are thought to be mediated through the activation of PKC. nih.gov

Future in vitro studies could explore the effects of Teleocidin B-1 on other complex cellular systems, such as:

Neuronal cell cultures: To investigate the potential neuroprotective or neurotoxic effects of PKC modulation.

Co-culture systems: To model interactions between different cell types, such as cancer cells and immune cells, and to understand how teleocidin-induced PKC activation might alter the tumor microenvironment.

Organoid cultures: To study the effects of Teleocidin B-1 on three-dimensional tissue models that more closely mimic the in vivo environment.

By using these advanced in vitro models, researchers can gain a more comprehensive understanding of the downstream effects of Teleocidin B-1-mediated PKC activation and identify potential therapeutic applications for novel, highly selective analogs.

Q & A

Basic: What are the key enzymatic steps in Teleocidin B-1 biosynthesis, and how are they experimentally validated?

Teleocidin B-1 biosynthesis involves a multi-step enzymatic cascade encoded by the tle gene cluster in Streptomyces species. Critical steps include:

- N-Methyl-L-valine-L-tryptophanol (NMVT) synthesis : Precursor assembly via nonribosomal peptide synthetases (NRPSs) .

- C-N bond formation : Catalyzed by the P450 monooxygenase TleB, which links the indole C-4 to the terpene moiety .

- Terpene transfer and cyclization : A geranyl pyrophosphate-derived terpene is transferred and cyclized, with TleD (a C-methyltransferase) introducing a methyl group at C-25, triggering cyclization .

Validation : Heterologous expression of tleABC in Streptomyces lividans produces teleocidin A-1; co-expression with tleD yields teleocidin B-1, confirmed via LC-MS and NMR .

Basic: What analytical methods are essential for structural elucidation of Teleocidin B-1 and its derivatives?

- NMR spectroscopy : Critical for resolving the nine-membered indole ring (Ring V) and stereochemical assignments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular formulas, while tandem MS (MS/MS) maps fragmentation patterns .

- X-ray crystallography : Used to confirm absolute configurations of intermediates like lyngbyatoxin A (teleocidin A-1) .

Methodological rigor : Cross-validate results with synthetic standards (e.g., regioselective acylation of indole derivatives) to avoid misassignment .

Advanced: How can researchers resolve contradictions in biosynthetic pathway predictions versus experimental outcomes?

Discrepancies arise when heterologous expression of the tle cluster fails to produce teleocidin B-1. Key strategies include:

- Gene cluster boundary analysis : The tleD gene (encoding C-methyltransferase) is often located outside the primary cluster; co-expression restores B-1 production .

- Isotopic labeling : Use in vitro assays with deuterated SAM to track methyl group transfer and cyclization mechanisms (e.g., deuterium migration from C-25 to C-26 in teleocidin B-4) .

- Comparative metabolomics : Profile intermediates in wild-type vs. knockout strains to identify missing steps .

Advanced: What electrocatalytic methods enable efficient synthesis of Teleocidin B-1 intermediates?

Nickel-catalyzed cross-electrophile coupling (XEC) is a scalable approach:

- Reaction design : Bromoindole (e.g., 12a) reacts with amides (15a) using Ni(bpy)₃Br₂ as a catalyst in DMA/DBU at room temperature, yielding spirocyclic intermediates .

- Optimization : Unsplit-cell setups with n-Bu₄NBr as electrolyte enhance reaction efficiency by stabilizing nickel intermediates .

Key challenge : Control regioselectivity during indole functionalization (e.g., 4-amino vs. 7-acyl group introduction) using directing groups .

Advanced: How do stereochemical outcomes of TleD-mediated cyclization influence Teleocidin B-1 vs. B-4 production?

TleD’s β-face vs. Si-face attack dictates product distribution:

- β-face attack : Forms a spirocyclic intermediate that rearranges to teleocidin B-4 via path A .

- Si-face attack : Generates a minor intermediate that yields teleocidin B-1, differing in vinyl/isopropyl orientation .

Experimental approach : Use chiral SAM analogs or site-directed mutagenesis of TleD to bias attack geometry .

Advanced: What are the analytical challenges in distinguishing Teleocidin B-1 from co-occurring analogs (e.g., B-2, B-4)?

- Chromatographic separation : Employ reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Spectral differentiation : Compare key NMR signals (e.g., C-25 methyl in B-1 vs. C-26 methyl in B-4) and MS/MS fragmentation patterns .

Pitfall avoidance : Overlapping UV spectra (λ~280 nm) necessitate orthogonal validation via Marfey’s reagent for amino acid stereochemistry .

Advanced: How to design experiments probing Teleocidin B-1’s bioactivity without conflating effects from impurities?

- Bioassay-guided fractionation : Isolate B-1 from crude extracts using flash chromatography, followed by LC-MS purity checks (>98%) .

- Gene knockout controls : Compare bioactivity of wild-type Streptomyces vs. tleD knockout strains to isolate B-1-specific effects .

- Dose-response validation : Use synthetic B-1 (e.g., Nakatsuka’s 1986 protocol) to establish EC₅₀ values in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.